molecular formula C9H8N2O2S B13694410 5-Methyl-2-(3-thienyl)-1H-imidazole-4-carboxylic Acid

5-Methyl-2-(3-thienyl)-1H-imidazole-4-carboxylic Acid

Cat. No.: B13694410
M. Wt: 208.24 g/mol
InChI Key: MOOBFZQZPCORLK-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-thienyl)-1H-imidazole-4-carboxylic Acid is a heterocyclic compound that contains both imidazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3-thienyl)-1H-imidazole-4-carboxylic Acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-thiophenecarboxaldehyde and a suitable amine can lead to the formation of the imidazole ring, followed by carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3-thienyl)-1H-imidazole-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions can introduce halogen, nitro, or sulfonyl groups.

Scientific Research Applications

5-Methyl-2-(3-thienyl)-1H-imidazole-4-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which 5-Methyl-2-(3-thienyl)-1H-imidazole-4-carboxylic Acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The thiophene ring can participate in π-π interactions, affecting molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Thienyl)-1H-imidazole-4-carboxylic Acid: Lacks the methyl group at the 5-position.

    5-Methyl-1H-imidazole-4-carboxylic Acid: Lacks the thiophene ring.

    2-(2-Thienyl)-1H-imidazole-4-carboxylic Acid: The thiophene ring is attached at a different position.

Uniqueness

5-Methyl-2-(3-thienyl)-1H-imidazole-4-carboxylic Acid is unique due to the presence of both the methyl group and the thiophene ring, which can influence its chemical reactivity and biological activity. The combination of these structural features can enhance its potential as a versatile compound in various applications.

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

5-methyl-2-thiophen-3-yl-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C9H8N2O2S/c1-5-7(9(12)13)11-8(10-5)6-2-3-14-4-6/h2-4H,1H3,(H,10,11)(H,12,13)

InChI Key

MOOBFZQZPCORLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CSC=C2)C(=O)O

Origin of Product

United States

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